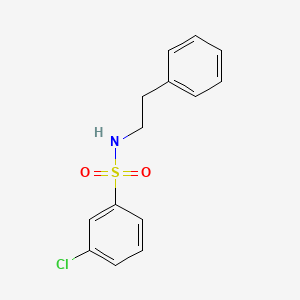

3-chloro-N-phenethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-phenethylbenzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 3-chloro and a phenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-phenethylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+phenethylamine→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the product is purified by recrystallization from ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-phenethylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-phenethylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.

Biology: It is used in studies involving enzyme inhibition and protein binding.

Materials Science: It is explored for its potential use in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-chloro-N-phenethylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound can disrupt the pH balance in tumor cells, leading to cell death. The molecular target is the active site of carbonic anhydrase IX, where the compound binds and prevents the enzyme from catalyzing the hydration of carbon dioxide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-chloro-N-methylbenzenesulfonamide

- 3-chloro-N-ethylbenzenesulfonamide

- 3-chloro-N-isopropylbenzenesulfonamide

Uniqueness

3-chloro-N-phenethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The phenethyl group enhances its ability to interact with biological targets, making it more effective as an enzyme inhibitor compared to its simpler analogs .

Biologische Aktivität

3-Chloro-N-phenethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of pyruvate dehydrogenase kinase (PDK). This article synthesizes findings from recent research, focusing on its synthesis, biological evaluation, and implications for therapeutic applications.

Synthesis and Structure

The compound can be synthesized through various methods involving the reaction of chlorinated benzenesulfonamides with phenethylamine. The general synthetic route involves the formation of the sulfonamide bond, which is crucial for its biological activity. The structural formula can be represented as follows:

This compound has been identified as a potent inhibitor of PDK, an enzyme that plays a significant role in regulating the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose metabolism and reducing lactate accumulation in pathological conditions such as diabetes and ischemia .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PDK. The IC50 value reported for this compound is approximately 41 nM, indicating its potency as an inhibitor . This level of inhibition suggests potential utility in therapeutic contexts where modulation of glucose metabolism is beneficial.

Case Studies

Case Study 1: Effects on Lactate Levels

A study evaluated the effects of this compound on lactate levels in diabetic rats. The administration of the compound resulted in a significant reduction in blood lactate concentrations compared to control groups. This finding supports its role in enhancing glucose utilization and suggests potential applications in managing diabetes-related complications.

Case Study 2: Impact on Cancer Cell Metabolism

Another investigation focused on the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to decreased cell proliferation and increased apoptosis in glycolytic cancer cells. This effect was attributed to the reprogramming of metabolic pathways favoring oxidative phosphorylation over glycolysis .

Data Table: Summary of Biological Activities

| Biological Activity | IC50 Value (nM) | Effects Observed |

|---|---|---|

| Inhibition of PDK | 41 | Enhanced glucose metabolism |

| Reduction in lactate levels | N/A | Significant decrease in diabetic model |

| Anti-proliferative effects on cancer cells | N/A | Increased apoptosis and metabolic reprogramming |

Eigenschaften

IUPAC Name |

3-chloro-N-(2-phenylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-13-7-4-8-14(11-13)19(17,18)16-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLYCVTRSULGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.